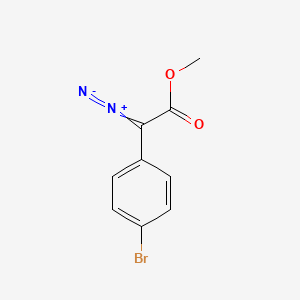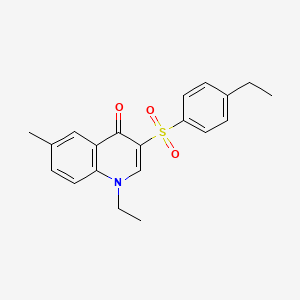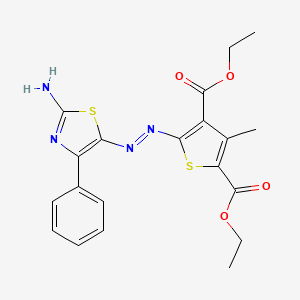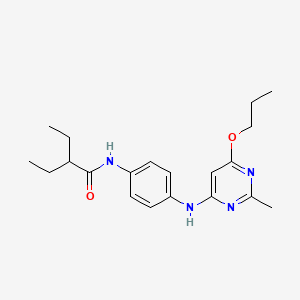
Methyl 2-(4-bromophenyl)-2-diazoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-bromophenyl)-2-diazoacetate is an organic compound that belongs to the class of diazo compounds. It is characterized by the presence of a diazo group (-N=N-) attached to a carbon atom, which is also bonded to a methyl ester group and a 4-bromophenyl group. This compound is of significant interest in organic synthesis due to its versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(4-bromophenyl)-2-diazoacetate can be synthesized through various methods. One common approach involves the diazotization of methyl 2-(4-bromophenyl)acetate. This process typically includes the following steps:
Starting Material: Methyl 2-(4-bromophenyl)acetate.
Diazotization: The starting material is treated with a diazotizing agent, such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl), to form the diazonium salt intermediate.
Formation of Diazo Compound: The diazonium salt is then treated with a base, such as sodium acetate (NaOAc), to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance safety and efficiency in handling diazo compounds, which can be potentially hazardous.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-bromophenyl)-2-diazoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles, such as halides, amines, or alcohols, leading to the formation of substituted products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the [3+2] cycloaddition with alkenes or alkynes, to form five-membered ring structures.
Oxidation and Reduction: The diazo group can be oxidized to form azo compounds or reduced to form hydrazines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cycloaddition Reactions: Catalysts such as copper(I) chloride (CuCl) or rhodium(II) acetate [Rh2(OAc)4] are often employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Substituted methyl 2-(4-bromophenyl)acetates.
Cycloaddition Reactions: Five-membered ring compounds, such as pyrazoles.
Oxidation and Reduction: Azo compounds or hydrazines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-bromophenyl)-2-diazoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and anticancer properties.
Industry: The compound is employed in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 2-(4-bromophenyl)-2-diazoacetate involves the generation of reactive intermediates, such as carbenes or nitrenes, upon thermal or photochemical decomposition. These intermediates can then interact with various molecular targets, leading to the formation of new chemical bonds and the desired products. The pathways involved often include:
Carbene Formation: The diazo group decomposes to form a carbene intermediate, which can insert into C-H or C-C bonds.
Nitrene Formation: In some cases, the diazo compound can generate a nitrene intermediate, which can undergo insertion or addition reactions.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-bromophenyl)-2-diazoacetate can be compared with other diazo compounds, such as:
Methyl 2-diazo-2-phenylacetate: Similar structure but lacks the bromine substituent, leading to different reactivity and selectivity.
Ethyl 2-(4-bromophenyl)-2-diazoacetate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical properties and reactivity.
Methyl 2-(4-chlorophenyl)-2-diazoacetate: Similar structure but with a chlorine substituent instead of bromine, resulting in different electronic effects and reactivity.
The uniqueness of this compound lies in the presence of the bromine substituent, which can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis.
Eigenschaften
IUPAC Name |
methyl 2-(4-bromophenyl)-2-diazoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWBXRZMMASSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2789773.png)



![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2789780.png)

![N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2789783.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methoxy-5-nitrophenyl)amino)formamide](/img/structure/B2789784.png)
![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL](/img/structure/B2789787.png)




